4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate
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Overview
Description
4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties such as corrosion resistance
Mechanism of Action
The mechanism of action of 4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The thiadiazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A precursor in the synthesis of 4-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate.
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with similar properties.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical and biological properties. The presence of the acetate group and the thiadiazole ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H17N3O3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[4-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H17N3O3S/c1-9(19)21-11-7-5-10(6-8-11)12(20)16-14-18-17-13(22-14)15(2,3)4/h5-8H,1-4H3,(H,16,18,20) |
InChI Key |
SULUIESKKJGURP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C |
Origin of Product |
United States |
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